methyl 3-amino-4-methylpyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

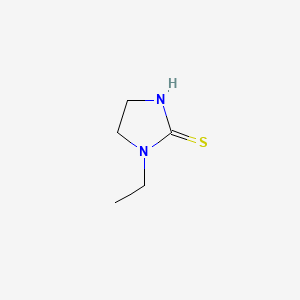

Methyl 3-amino-4-methylpyridine-2-carboxylate is a chemical compound with the CAS Number: 1263059-97-7 . It has a molecular weight of 166.18 and its IUPAC name is methyl 3-amino-4-methylpicolinate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-5-3-4-10-7 (6 (5)9)8 (11)12-2/h3-4H,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 166.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be used to synthesize 2-chlorin-3-amido-4-methyl pyridine , which is a key intermediate in creating anti-AIDS medication such as nevirapine .

Inhibitor of NOS2 (iNOS)

It acts as a potent inhibitor of NOS2 (inducible Nitric Oxide Synthase) in vitro, which has implications for treatments involving nitric oxide-related pathways .

Ligand for Metal Complexes

The compound serves as a ligand to form methoxo-bridged copper (II) complexes, which have potential applications in catalysis and material science .

Vibrational Spectroscopy

It has been used in studies aiming to understand structural and electronic properties through high-quality vibrational spectra, which is crucial for material characterization .

Synthesis of Organic Salts

It is involved in the synthesis of organic salts like 2-amino-4-methylpyridinium 2-hydroxybenzoate , which can have various applications ranging from organic electronics to pharmaceuticals .

Structural Analysis and Characterization

The compound is used in structural analysis and spectroscopic characterization, which are fundamental processes in chemical research for identifying substance composition .

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-methylpyridine-2-carboxylate involves the reaction of 3-cyanopyridine with methylamine followed by reduction and esterification.", "Starting Materials": [ "3-cyanopyridine", "methylamine", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "3-cyanopyridine is reacted with excess methylamine in methanol to form methyl 3-amino-4-methylpyridine-2-carbonitrile.", "Sodium borohydride is added to the reaction mixture to reduce the carbonitrile group to an amine.", "The resulting amine is then esterified with methanol and hydrochloric acid to form methyl 3-amino-4-methylpyridine-2-carboxylate.", "The esterification reaction is neutralized with sodium hydroxide to form the final product." ] } | |

CAS RN |

1263059-97-7 |

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.